molecular formula C23H14Cl3NO2S2 B2412295 3-(4-Chlorophenyl)-5-({4-[(3,4-dichlorobenzyl)oxy]phenyl}methylene)-2-thioxo-1,3-thiazolan-4-one CAS No. 647031-81-0

3-(4-Chlorophenyl)-5-({4-[(3,4-dichlorobenzyl)oxy]phenyl}methylene)-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B2412295
CAS No.: 647031-81-0
M. Wt: 506.84
InChI Key: JSGVPUYJKIPMNL-CIAFOILYSA-N
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Description

3-(4-Chlorophenyl)-5-({4-[(3,4-dichlorobenzyl)oxy]phenyl}methylene)-2-thioxo-1,3-thiazolan-4-one is a useful research compound. Its molecular formula is C23H14Cl3NO2S2 and its molecular weight is 506.84. The purity is usually 95%.
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Properties

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl3NO2S2/c24-16-4-6-17(7-5-16)27-22(28)21(31-23(27)30)12-14-1-8-18(9-2-14)29-13-15-3-10-19(25)20(26)11-15/h1-12H,13H2/b21-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGVPUYJKIPMNL-CIAFOILYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)OCC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)OCC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Chlorophenyl)-5-({4-[(3,4-dichlorobenzyl)oxy]phenyl}methylene)-2-thioxo-1,3-thiazolan-4-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies, experimental data, and findings from various research sources.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23H14Cl3NO2SC_{23}H_{14}Cl_3NO_2S
  • CAS Number : 647031-81-0

This compound features a thiazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of chlorine atoms and an ether group in its structure may enhance its lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Experimental Findings

  • Antibacterial Activity :
    • The compound was tested against Gram-positive and Gram-negative bacteria using the disc diffusion method. Results indicated a stronger activity against Gram-positive bacteria, such as Bacillus cereus and Staphylococcus aureus, compared to Gram-negative strains like Escherichia coli .
    • Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound effectively inhibits bacterial growth at low concentrations.
  • Antifungal Activity :
    • The compound also exhibited antifungal properties against Candida albicans and Aspergillus niger. The inhibition percentages ranged between 58% and 66% at certain concentrations, indicating promising antifungal potential .

Cytotoxicity Studies

In addition to its antimicrobial properties, the compound's cytotoxic effects have been evaluated against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study conducted on three different cancer cell lines—HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer)—revealed that the compound exhibits significant cytotoxicity. The IC50 values ranged from 0.47 µM to 1.4 µM, indicating its potential as an anticancer agent .

Cell LineIC50 Value (µM)
HCT1160.47
MCF71.0
HUH71.4

The proposed mechanism of action involves the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis in both bacterial and cancer cells. By targeting TS, the compound disrupts cellular proliferation, leading to cell death in susceptible organisms .

Q & A

Q. Example Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
1Thiosemicarbazide, HCl, ethanol, reflux (2–4 h)60–75
2Chloroacetic acid, NaOAc, DMF, reflux (3 h)50–65

Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?

Answer:
Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to ethanol, as they stabilize intermediates .
  • Catalyst use : Acidic catalysts (e.g., p-toluenesulfonic acid) can accelerate Schiff base formation.
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions like oxidation of the methylene group.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves isomers or byproducts, which are common due to the compound’s conjugated system .

Critical Note : Monitor reaction progress via TLC or HPLC to identify optimal quenching points and reduce impurities .

Basic: What spectroscopic techniques are essential for structural elucidation?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent patterns (e.g., chlorophenyl protons at δ 7.2–7.8 ppm, thioxo sulfur’s deshielding effects).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and methylene regions .
  • IR Spectroscopy : Confirm thioxo (C=S) stretch at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of Cl or dichlorobenzyl groups) .

Advanced: How can tautomerism or isomerism in the thiazolidinone core be addressed during characterization?

Answer:
The compound may exhibit keto-enol tautomerism or E/Z isomerism due to the exocyclic methylene group. Strategies include:

  • Variable Temperature NMR : Detect tautomeric shifts by analyzing spectra at 25°C vs. −40°C.
  • X-ray Crystallography : Resolve absolute configuration and confirm the dominant tautomer .
  • Computational Modeling (DFT) : Predict stability of tautomers using Gaussian or ORCA software, comparing calculated vs. experimental IR/NMR data .

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Antimicrobial Activity :
    • Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Antioxidant Assays :
    • DPPH radical scavenging (IC₅₀ measurement at 517 nm) .
  • Enzyme Inhibition :
    • Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

Note : Include positive controls (e.g., ascorbic acid for antioxidants) and validate results with triplicate trials .

Advanced: How should researchers reconcile conflicting bioactivity data across studies?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO vs. ethanol).
  • Purity Issues : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity before testing .
  • Structural Analogues : Compare activity with derivatives (e.g., replacing dichlorobenzyl with methoxy groups) to isolate pharmacophores .

Q. Recommended Workflow :

Reproduce assays under standardized conditions.

Perform SAR studies to identify critical functional groups.

Use molecular docking (AutoDock Vina) to predict binding modes against target proteins .

Basic: What stability considerations are critical for storage and handling?

Answer:

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the thioxo group.
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ester or ether linkages.
  • Solvent Compatibility : Avoid chlorinated solvents (e.g., DCM) that may promote decomposition; prefer DMF or DMSO .

Advanced: How can computational methods predict degradation pathways?

Answer:

  • DFT Calculations : Model bond dissociation energies (BDEs) to identify labile sites (e.g., C-S bond in thiazolidinone).
  • Molecular Dynamics (MD) : Simulate degradation in aqueous environments (GROMACS software) .
  • LC-MS/MS : Track degradation products under stress conditions (heat, UV light) .

Basic: What analytical techniques quantify the compound in complex mixtures?

Answer:

  • HPLC-UV : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with detection at 254 nm.
  • UPLC-QTOF : Achieve high-resolution separation and quantify low-abundance isomers .

Advanced: What strategies resolve low solubility in pharmacological assays?

Answer:

  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the hydroxy or methylene positions .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.